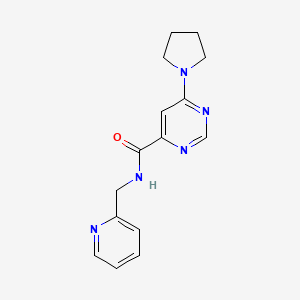

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(17-10-12-5-1-2-6-16-12)13-9-14(19-11-18-13)20-7-3-4-8-20/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSVGXRKHHPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a guanidine derivative.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine.

Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, such as a Suzuki or Heck coupling, involving a pyridine boronic acid or a pyridine halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further research in drug development.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, possess significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal efficacy against Aspergillus flavus and Aspergillus niger . The presence of specific substituents on the pyrimidine ring enhances these effects, indicating a structure-activity relationship (SAR) that can guide the design of more effective antimicrobial agents.

2. Anti-inflammatory Properties

Pyrimidine derivatives have been reported to exhibit anti-inflammatory activities. For instance, certain compounds demonstrated substantial inhibition of paw edema in animal models, outperforming traditional anti-inflammatory drugs like indomethacin . This suggests that this compound could be investigated for its potential use in treating inflammatory conditions.

3. Anticancer Potential

The compound's structural features may also contribute to its anticancer properties. Some pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The exploration of this compound's efficacy against specific types of cancer could yield valuable insights into its therapeutic potential.

4. Antiviral Activity

Recent studies highlight the antiviral potential of pyrimidine derivatives against viruses such as Zika and Dengue . The effectiveness of similar compounds suggests that this compound may also exhibit antiviral properties worth investigating.

Structure-Activity Relationships

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. The following factors play a significant role:

1. Substituent Effects

The nature and position of substituents on the pyrimidine ring significantly influence the compound's biological activity. For example, modifications to the pyridine or pyrrolidine moieties can enhance potency against specific targets .

2. Molecular Interactions

The compound's ability to interact with biological targets, such as enzymes or receptors, is essential for its therapeutic effects. Studies focusing on binding affinities and interaction mechanisms will provide deeper insights into how structural variations affect activity .

Case Studies

Several case studies illustrate the applications of similar pyrimidine derivatives:

1. Antimycobacterial Activity

A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited Mycobacterium tuberculosis growth, with notable structure–activity relationships identified . This highlights the potential for exploring this compound in tuberculosis treatment.

2. Anti-fibrotic Effects

Research into related compounds has shown promising anti-fibrotic activities, suggesting that modifications to the pyrimidine core could lead to new treatments for fibrotic diseases .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-2-ylmethyl)-6-(morpholin-1-yl)pyrimidine-4-carboxamide

- N-(pyridin-2-ylmethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

- N-(pyridin-2-ylmethyl)-6-(azepan-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its pyrrolidine ring, in particular, contributes to its unique binding affinity and selectivity towards certain biological targets, distinguishing it from similar compounds with different ring structures.

Biological Activity

N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound characterized by the presence of pyridine, pyrimidine, and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access.

- Receptor Modulation : It interacts with cell surface receptors, influencing various signal transduction pathways.

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is crucial for cancer therapy .

Anticancer Activity

Research has shown that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance, studies have compared various pyrimidine-based compounds against established chemotherapeutic agents like etoposide. The results indicated that certain derivatives demonstrated superior efficacy across multiple cancer cell lines (e.g., MCF-7, A549) with IC50 values indicating potent activity .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | MCF-7 | 2.19 |

| Compound 12 | MCF-7 | 0.09 |

| Compound 16 | A549 | 0.03 |

| Compound 13 | Colo-205 | 0.01 |

Other Biological Activities

In addition to anticancer effects, this compound has been studied for other biological activities:

- Antioxidant Properties : Compounds similar to this have shown significant antioxidant activity, which is critical in combating oxidative stress-related diseases .

Table 2: Antioxidant Activity Evaluation

| Compound | TAC (mg gallic acid/g) | DPPH IC50 (µg/mL) |

|---|---|---|

| Compound 44 | 31.27 ± 0.07 | 18.33 ± 0.04 |

| Reference (α-tocopherol) | - | - |

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

- Study on Enzyme Inhibition : A study demonstrated that certain derivatives effectively inhibited acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. The compound's IC50 values were comparable to established drugs like Donepezil .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on various cancer cell lines indicated that compounds with similar structures displayed significant cytotoxicity against HepG2 and HCT116 cells, suggesting broad-spectrum anticancer potential .

Q & A

Q. What are the recommended synthetic routes for N-(pyridin-2-ylmethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Pyrimidine Core Formation : A 4,6-disubstituted pyrimidine is synthesized via cyclization reactions, such as the Biginelli reaction or condensation of amidines with β-ketoesters.

Pyrrolidine Substitution : The pyrrolidin-1-yl group is introduced at the 6-position through nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) .

Carboxamide Formation : The pyridin-2-ylmethylamine is coupled to the pyrimidine-4-carboxylic acid intermediate using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

Purification is achieved via column chromatography and recrystallization, with characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., pyrrolidinyl protons at δ ~2.5–3.5 ppm, pyridinyl aromatic signals at δ ~7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> expected within 1 ppm error).

- HPLC : Assesses purity under gradient elution conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How do functional groups influence the compound’s reactivity and solubility?

- Methodological Answer :

- Pyrimidine Core : Electrophilic at C2/C4 positions, enabling nucleophilic substitutions or cross-couplings.

- Pyrrolidin-1-yl Group : Enhances solubility via amine protonation under acidic conditions and participates in hydrogen bonding with biological targets.

- Carboxamide : Stabilizes the structure through intramolecular hydrogen bonding and modulates lipophilicity.

Solubility can be tested in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal Growth : Optimize solvent mixtures (e.g., DMSO/water) and slow evaporation techniques.

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) X-ray diffraction.

- Refinement : Employ SHELXL for anisotropic displacement parameters and validation via Rfree values. Twinning or disorder in the pyrrolidine ring requires iterative refinement .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modifications at the pyridinylmethyl or pyrrolidinyl positions.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- Biological Validation : Use enzyme inhibition assays (IC50) and cellular viability tests (MTT assays) to correlate computational predictions with experimental data .

Q. What mechanistic insights explain its potential biological activity?

- Methodological Answer : If the compound targets kinases (hypothesis based on pyrimidine-carboxamide scaffolds):

- Enzyme Assays : Measure ATP-competitive inhibition using fluorescence-based kinase assays (e.g., ADP-Glo™).

- X-ray Crystallography : Resolve co-crystal structures with the kinase domain to identify key interactions (e.g., hinge-region hydrogen bonds).

- Mutagenesis Studies : Validate binding residues (e.g., gatekeeper mutations) via site-directed mutagenesis .

Q. How to optimize computational models for target interaction predictions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories (e.g., GROMACS) to assess stability.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs.

- QSAR : Train models using descriptors like logP, polar surface area, and topological torsion indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.